molecular formula C23H16N2 B2524267 (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile CAS No. 866020-01-1

(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B2524267
CAS No.: 866020-01-1
M. Wt: 320.4 g/mol
InChI Key: NKXFPNUGHWTIKP-UHFFFAOYSA-N
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Description

(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is an organic compound that features a naphthalene ring, a pyrrole ring, and a phenyl ring connected through a propenenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile typically involves the following steps:

    Formation of the propenenitrile linker: This can be achieved through a Knoevenagel condensation reaction between a naphthaldehyde derivative and a malononitrile in the presence of a base such as piperidine.

    Coupling with the pyrrole and phenyl rings: The resulting intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative of the pyrrole and phenyl rings in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities, due to the presence of the naphthalene and pyrrole moieties.

Industry

In industry, the compound could be utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile would depend on its specific application. For instance, in organic electronics, the compound’s electronic properties would be crucial, involving interactions with molecular orbitals and charge carriers. In pharmacology, the compound might interact with specific enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile: An isomer with a different configuration around the double bond.

    (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-imidazol-1-yl)phenyl]prop-2-enenitrile: A similar compound with an imidazole ring instead of a pyrrole ring.

Uniqueness

(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is unique due to its specific combination of aromatic rings and the propenenitrile linker, which can impart distinct electronic and steric properties, making it valuable for specialized applications.

Properties

CAS No.

866020-01-1

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

3-naphthalen-1-yl-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile

InChI

InChI=1S/C23H16N2/c24-17-21(16-20-8-5-7-19-6-1-2-9-23(19)20)18-10-12-22(13-11-18)25-14-3-4-15-25/h1-16H

InChI Key

NKXFPNUGHWTIKP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)N4C=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)N4C=CC=C4

solubility

not available

Origin of Product

United States

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